(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide
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Description
Scientific Research Applications
Fluorescence Quenching and Sensitizing Applications
Cyanoacrylamide derivatives have been explored for their potential in fluorescence quenching and sensitizing applications, particularly in the context of detecting and analyzing biological molecules. For example, acrylamide has been used as an efficient quencher of tryptophanyl fluorescence, offering insights into the exposure and dynamics of tryptophan residues in proteins (Eftink & Ghiron, 1976). This approach is instrumental in monitoring protein conformational changes and binding interactions.
Molecular Engineering for Solar Cell Applications
Cyanoacrylic acid groups, closely related to cyanoacrylamide functionalities, have been engineered into organic sensitizers for photovoltaic applications. Such compounds demonstrate high efficiency in converting incident photons to current, highlighting the role of cyanoacrylamide derivatives in developing renewable energy technologies (Kim et al., 2006).
Mechanofluorochromic Properties
The study of 3-aryl-2-cyano acrylamide derivatives reveals their mechanofluorochromic properties, where physical changes like grinding can shift their emission spectra. This property is crucial for developing smart materials that respond to mechanical stimuli, offering potential applications in sensors and displays (Song et al., 2015).
Electrochromic and Electrofluorescent Applications
Polyamides containing bis(diphenylamino)-fluorene units, related to cyanoacrylamide derivatives in their ability to undergo electropolymerization, exhibit dual-switching electrochromic and electrofluorescent properties. Such materials are valuable for creating devices that can reversibly change color and fluorescence under electrical stimulus, with potential applications in smart windows and displays (Sun et al., 2016).
Properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-14-8-7-12(17(10-14)24-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRQBNOOSSPSGG-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.